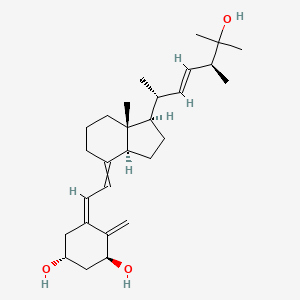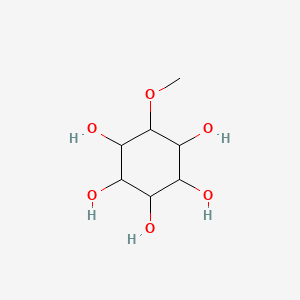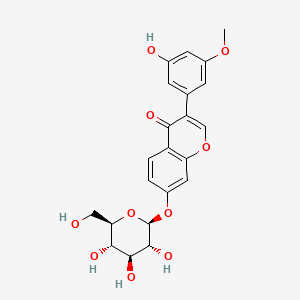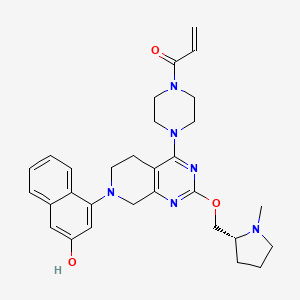
(2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxomicin is a naturally occurring selective proteasome inhibitor with significant anti-inflammatory activity. It was originally discovered in 1992 and has since been studied extensively for its potential therapeutic applications. Epoxomicin is known for its ability to induce Parkinson’s-like symptoms in rats when injected, making it a valuable tool in neurological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods, such as the Sharpless and Jacobsen–Katsuki methods. These methods employ metals with chiral ligands to achieve the desired stereochemistry .
Industrial Production Methods: The industrial production of epoxomicin involves large-scale synthesis using robust and efficient methods. The process includes the catalytic asymmetric epoxidation of intermediates, followed by ring-opening reactions with various nucleophiles. This approach ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Epoxomicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy-ketone structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions: Common reagents used in the reactions of epoxomicin include chiral ligands, metals, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the epoxy-ketone structure .
Major Products: The major products formed from the reactions of epoxomicin include various derivatives with modified functional groups. These derivatives are often used as probes in proteasome activity assays and other biochemical studies .
Applications De Recherche Scientifique
Epoxomicin has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study proteasome activity and protein degradation pathways.
Biology: Investigates the role of proteasomes in cellular processes such as cell cycle progression, apoptosis, and antigen presentation.
Medicine: Explores potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Epoxomicin exerts its effects by selectively inhibiting the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. The compound covalently binds to the catalytic subunits of the proteasome, primarily inhibiting the chymotrypsin-like activity. This inhibition disrupts protein degradation, leading to the accumulation of misfolded proteins and subsequent cellular stress .
Comparaison Avec Des Composés Similaires
- Lactacystin
- Peptide vinyl sulfone NLVS
- Carfilzomib (a derivative of epoxomicin)
Epoxomicin’s unique structure and high selectivity make it a valuable tool in both research and therapeutic applications.
Propriétés
IUPAC Name |
2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIDQKFVLKMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)



![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)


![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)



